REACTION_CXSMILES
|
CO.[NH2:3][C:4]1[C:9]([F:10])=[C:8](Br)[C:7]([Cl:12])=[C:6]([F:13])[N:5]=1>[Pd].C(N(CC)CC)C>[NH2:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([Cl:12])=[C:6]([F:13])[N:5]=1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
2-amino-4-bromo-5-chloro-3,6-difluoropyridine
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1F)Br)Cl)F
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent and the like were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 50 ml of chloroform
|
Type
|
WASH
|
Details
|
the mixture was washed with 30 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting colorless flake crystals were dispersed in a mixed solution of diisopropylether and n-hexane (1:2)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1F)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |